2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone
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Overview
Description
2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a complex organic compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42. This compound is characterized by the presence of a furan ring, a naphthylsulfonyl group, and a piperazinyl ketone moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Naphthylsulfonyl Group: This step involves the sulfonylation of a naphthalene derivative using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Piperazinyl Ketone: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable ketone reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furyl 4-(2-naphthylsulfonyl)piperazine: Similar structure but lacks the ketone group.
4-(2-Naphthylsulfonyl)piperazinyl ketone: Similar structure but lacks the furan ring.
2-Furyl piperazinyl ketone: Similar structure but lacks the naphthylsulfonyl group.
Uniqueness
2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is unique due to the combination of its furan ring, naphthylsulfonyl group, and piperazinyl ketone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
furan-2-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-19(18-6-3-13-25-18)20-9-11-21(12-10-20)26(23,24)17-8-7-15-4-1-2-5-16(15)14-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYUCYHPXPIDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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